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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

Denibulin is a vascular-disrupting agent that reversibly inhibits microtubule assembly. The key safety

findings from its first-in-human Phase I study are summarized below.

Table 1: Summary of Denibulin-Associated Transaminitis from Phase I Trial [1] [2]

Aspect Details

Reported Event Grade 3 transaminitis (elevation of transaminase levels).
Dose Level at Event 225 mg/m2 (the highest dose level tested).

Designation Dose-Limiting Toxicity (DLT).

Outcome The event contributed to the cessation of dose escalation.

Maximum Tolerated Dose (MTD) Established at 180 mg/m?2.
Other Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, and anorexia.

Cumulative Toxicity No evidence of cumulative toxicity was observed.

Troubleshooting & Experimental Guidance
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For researchers conducting preclinical or early clinical work with microtubule inhibitors, the following

guidance is recommended for monitoring and managing hepatotoxicity.

Table 2: Monitoring and Management Protocol for Drug-Induced Liver Injury (DILI)

Step Action & Methodology

1. Baseline Conduct standard liver function tests (LFTs): ALT, AST, ALP, and Total Bilirubin
Assessment prior to first dose [3].

2. Routine Monitor LFTs regularly throughout the dosing and follow-up periods. The Phase |
Monitoring study design can serve as a reference for frequency.

3. DILI Diagnosis Use established criteria: ALT =25x ULN, ALP =2x ULN, or ALT =3x ULN +
Bilirubin 22x ULN (Hy's Law) [3]. Causality can be assessed with the Roussel
Uclaf Causality Assessment Method (RUCAM) [3].

4. Dose Follow a protocol for managing elevated LFTs. For Grade 3 transaminitis, this

Modification typically requires immediate dosing interruption. Subsequent doses should be
reduced or permanently discontinued based on the severity and persistence of
the abnormality.

5. Investigate Consider incorporating novel biomarkers like Glutamate Dehydrogenase
Emerging (GLDH), which is more liver-specific than ALT and not confounded by muscle
Biomarkers injury [4] [5].

The following diagram illustrates the decision pathway for managing suspected DILI in a clinical or research

setting, based on the established guidelines and the denibulin trial experience.
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Figure 1: DILI Management and Dose Decision Pathway

Frequently Asked Questions (FAQS)

Q1: What is the clinical significance of Grade 3 transaminitis with denibulin? In the Phase I trial, Grade
3 transaminitis was a dose-limiting toxicity (DLT). This means it was a severe or life-threatening adverse
event that defined the upper limit of the drug's tolerable dosage, leading to the establishment of the
Maximum Tolerated Dose at 180 mg/m? [1] [2].

Q2: Are there any known drug-drug interactions that could increase the risk of hepatotoxicity with
denibulin? The available search results do not provide specific drug interaction data for denibulin. As a
general practice, caution should be exercised when co-administering with other drugs known to cause

hepatotoxicity. Consult the latest investigator's brochure for the most current information.

Q3: How does hepatotoxicity with denibulin compare to other microtubule inhibitors? The profile
appears to differ. Denibulin's Phase I trial reported no clinically significant myelotoxicity or alopecia, with
Grade 3 transaminitis being a key DLT at the highest dose [1]. In contrast, the microtubule inhibitor eribulin
more commonly causes neutropenia and peripheral neuropathy, with liver enzyme elevations being
frequent but rarely severe or leading to clinically apparent liver injury [6] [7] [8]. This suggests different off-

target tissue sensitivities within the drug class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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